Methyl 2-(2-methoxy-7-methylquinoxalin-5-yl)thiazole-5-carboxylate
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Overview
Description
Methyl 2-(2-methoxy-7-methylquinoxalin-5-yl)thiazole-5-carboxylate is a complex organic compound that features a quinoxaline and thiazole moiety. These structures are known for their diverse biological activities and are often found in various pharmacologically active compounds. The quinoxaline ring is a bicyclic structure containing nitrogen atoms, while the thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-methoxy-7-methylquinoxalin-5-yl)thiazole-5-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline derivative, followed by the introduction of the thiazole ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
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Step 1: Synthesis of Quinoxaline Derivative
Reagents: 2-methoxy-7-methylquinoxaline, thionyl chloride
Conditions: Reflux in anhydrous conditions
Product: 2-methoxy-7-methylquinoxaline-5-carbonyl chloride
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Step 2: Formation of Thiazole Ring
Reagents: 2-methoxy-7-methylquinoxaline-5-carbonyl chloride, thioamide
Conditions: Reflux in the presence of a base (e.g., triethylamine)
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-methoxy-7-methylquinoxalin-5-yl)thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones
Reduction: Reduction of the quinoxaline ring
Substitution: Electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution
Major Products
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of reduced quinoxaline derivatives
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used
Scientific Research Applications
Methyl 2-(2-methoxy-7-methylquinoxalin-5-yl)thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules
Biology: Studied for its potential antimicrobial and anticancer properties
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and neuroprotective effects
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 2-(2-methoxy-7-methylquinoxalin-5-yl)thiazole-5-carboxylate involves its interaction with specific molecular targets. The quinoxaline and thiazole rings can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammation or cancer cell proliferation by binding to their active sites.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylquinoxaline
- Thiazole derivatives
- Quinoxaline derivatives
Uniqueness
Methyl 2-(2-methoxy-7-methylquinoxalin-5-yl)thiazole-5-carboxylate is unique due to its combined quinoxaline and thiazole structure, which imparts a broad spectrum of biological activities. This dual functionality makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H13N3O3S |
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Molecular Weight |
315.3 g/mol |
IUPAC Name |
methyl 2-(2-methoxy-7-methylquinoxalin-5-yl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C15H13N3O3S/c1-8-4-9(14-17-6-11(22-14)15(19)21-3)13-10(5-8)18-12(20-2)7-16-13/h4-7H,1-3H3 |
InChI Key |
CESKCDCCESWBPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(C=N2)OC)C3=NC=C(S3)C(=O)OC |
Origin of Product |
United States |
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